molecular formula C10H8BrN3O2 B8006446 methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate

methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B8006446
M. Wt: 282.09 g/mol
InChI Key: URQZPTGFXJLQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine atom attached to the triazole ring, which is further connected to a benzoate ester. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the brominated triazole with methyl benzoate in the presence of a strong acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Ester Hydrolysis: The ester group in methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are applied.

Major Products

    Substitution Products: Various substituted triazole derivatives.

    Oxidation Products: Oxidized triazole compounds.

    Reduction Products: Reduced triazole compounds.

    Hydrolysis Products: Benzoic acid and methanol.

Scientific Research Applications

Chemistry

Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Triazole derivatives are often explored for their ability to inhibit enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate
  • Methyl 2-(5-fluoro-1H-1,2,4-triazol-3-yl)benzoate
  • Methyl 2-(5-iodo-1H-1,2,4-triazol-3-yl)benzoate

Uniqueness

Methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

methyl 2-(5-bromo-1H-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQZPTGFXJLQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NNC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.